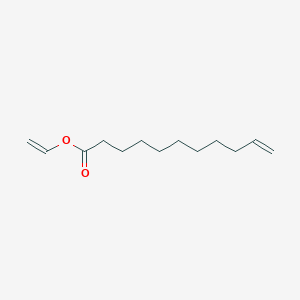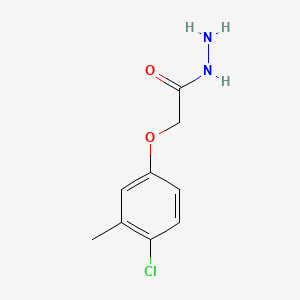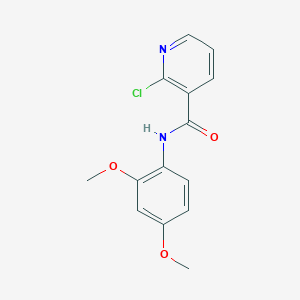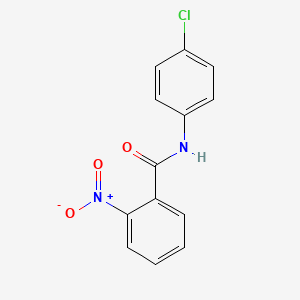
10-Undecenoic Acid Vinyl Ester
Übersicht
Beschreibung
10-Undecenoic Acid Vinyl Ester is a compound with the molecular formula C13H22O2 . It is also known by other names such as ethenyl undec-10-enoate, vinyl undec-10-enoate, and Vinyl 10-undecenoate . It has a molecular weight of 210.31 g/mol . This compound is often used in the biomedical realm due to its bioactivity .
Synthesis Analysis
The synthesis of 10-Undecenoic Acid Vinyl Ester can be achieved through a sustainable method using vinyl ether alcohols and functional carboxylic acids . The process involves the use of the immobilized enzyme Candida antarctica lipase B as a catalyst . The synthesis can be performed in one-pot and is successful within a broad temperature range (22–90 °C) and in various organic solvents as well as in the bulk .
Molecular Structure Analysis
The molecular structure of 10-Undecenoic Acid Vinyl Ester is characterized by several computed descriptors. The IUPAC name is ethenyl undec-10-enoate . The InChI is InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13 (14)15-4-2/h3-4H,1-2,5-12H2 . The Canonical SMILES is C=CCCCCCCCCC(=O)OC=C .
Chemical Reactions Analysis
The reaction conditions for the synthesis of vinyl ether-terminated esters were studied using 10-undecenoic acid (UA) and 1,6-hexanediol vinyl ether (HVE) . The synthesis reached high conversions (above 90%) after less than 1 hour .
Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Undecenoic Acid Vinyl Ester include a molecular weight of 210.31 g/mol, XLogP3 of 4.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 11 . The Exact Mass is 210.161979940 g/mol and the Monoisotopic Mass is also 210.161979940 g/mol .
Wissenschaftliche Forschungsanwendungen
Polymerization and Monomer Synthesis 10-Undecenoic acid, derived from castor oil, has been used to synthesize various vinyl monomers, including allyl ethers and esters, vinyl ethers and esters, and acrylic and methacrylic esters. These monomers have been characterized for purity and physical properties, demonstrating their potential in polymerization processes (Kulkarni et al., 1968).
Electrochemical Polymerization Research on the electrochemical polymerization of 10-undecenoic acid has shown the formation of dimeric, oligomeric, and polymeric products, highlighting its versatility in creating crosslinked polymers (Gozlan & Zilkha, 1989).
Polyester Synthesis and Functionalization 10-Undecenoic acid has been esterified and polymerized to form high molecular weight polyesters, with subsequent modifications showing the potential for creating various functionalized polymers (Deák et al., 2001).
Biomedical Applications Studies have explored the synthesis of castor oil-derived polyesters with antibacterial activity using 10-undecenoic acid, demonstrating its potential in medical and health-related applications (Totaro et al., 2014).
Lubricant Base Stocks 10-Undecenoic acid has been used to prepare polyol esters for use as lubricant base stocks. These esters exhibit good thermal stability and lubricating properties, making them suitable for industrial applications (Padmaja et al., 2012).
Surface Modification and Nanoparticle Swelling Cellulose 10-undecenoyl ester-based nanoparticles have been studied for their swelling behaviors in various solvents, demonstrating the potential of 10-undecenoic acid derivatives in nanotechnology and material science applications (Wang & Zhang, 2018).
Zukünftige Richtungen
The development of new benign synthesis pathways utilizing a minimum of reaction steps and available bio-based building blocks is needed . The use of carboxylic acids directly as acyl donors constitutes a more sustainable alternative to the carboxylic acid derivatives used today . This approach provides a straightforward route to reach monomers with multiple types of functionalities that can be used as different photo-curable thermoset resins .
Eigenschaften
IUPAC Name |
ethenyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGPHJJSYXCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337744 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoic Acid Vinyl Ester | |
CAS RN |
5299-57-0 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)





![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)